molecular formula C19H17N3O4 B11295326 3-(4-methoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(4-methoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11295326
M. Wt: 351.4 g/mol
InChI Key: AGTIMAGZHSACPP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, methoxyphenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methylbenzylamine in the presence of a catalyst to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic conditions to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-methoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological macromolecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with enzymes and other biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-12-3-5-13(6-4-12)21-17(23)16-11-20-19(25)22(18(16)24)14-7-9-15(26-2)10-8-14/h3-11H,1-2H3,(H,20,25)(H,21,23)

InChI Key

AGTIMAGZHSACPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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